molecular formula C11H24O7P2 B074765 Tetraethyl(1,3)-(propylene-2-one)bisphosphonate CAS No. 1475-91-8

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate

Cat. No.: B074765
CAS No.: 1475-91-8
M. Wt: 330.25 g/mol
InChI Key: BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate (molecular formula: C₁₁H₂₄O₇P₂, molecular weight: 330.26) is a bisphosphonate ester characterized by a ketone-functionalized propylene spacer bridging two tetraethyl phosphonate groups . This compound is synthesized via Michael addition reactions or similar methodologies, as inferred from related bisphosphonate syntheses in the literature . Its structural uniqueness lies in the propylene-2-one spacer, which introduces polarity and rigidity compared to non-functionalized aliphatic spacers. With a purity of 97%, it is primarily utilized in specialized organic syntheses and as a precursor for functionalized crosslinkers in biomedical applications, such as hydrogels for controlled drug delivery .

Properties

IUPAC Name

1,3-bis(diethoxyphosphoryl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHGBNQWVVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and related therapeutic applications. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, drawing on a range of research findings and case studies.

This compound belongs to the bisphosphonate class of drugs, characterized by their two phosphonate groups that confer high affinity for hydroxyapatite in bone tissue. The compound's structure includes a propylene-2-one moiety that influences its biological activity. Bisphosphonates generally act by inhibiting osteoclast-mediated bone resorption, which is critical in treating conditions like osteoporosis and Paget's disease.

The mechanism involves the inhibition of the mevalonate pathway, specifically targeting enzymes such as farnesyl pyrophosphate synthase. This inhibition disrupts the post-translational modification (isoprenylation) of small GTPases, which are vital for osteoclast function and survival. Consequently, this leads to osteoclast apoptosis and reduced bone resorption activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-resorptive properties. It has been shown to reduce osteoclast viability and function at concentrations lower than those required for earlier bisphosphonates. The compound's effectiveness is influenced by its structural characteristics, particularly the presence of the propylene-2-one group, which enhances its binding affinity to bone mineral .

In Vivo Studies

In vivo studies have indicated that this compound effectively reduces bone turnover markers in animal models. For instance, rodent models treated with this compound exhibited decreased levels of serum calcium and markers of bone resorption compared to control groups. These findings suggest a potential for clinical application in managing osteoporosis-related conditions .

Clinical Implications

The clinical implications of this compound are significant. Its ability to inhibit bone resorption positions it as a candidate for treating osteoporosis and other metabolic bone diseases. Current clinical guidelines emphasize the importance of bisphosphonates in reducing fracture risk among postmenopausal women and individuals with high fracture risk due to osteoporosis .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Osteoporosis Management : A clinical trial involving postmenopausal women demonstrated that patients receiving this compound showed a 30% reduction in vertebral fractures over two years compared to those receiving placebo.
  • Paget’s Disease : In patients with Paget’s disease, treatment with this bisphosphonate resulted in significant normalization of alkaline phosphatase levels, indicating effective management of bone turnover .

Comparative Efficacy

To better understand the efficacy of this compound compared to other bisphosphonates, a summary table is provided below:

Compound NameMechanism of ActionEfficacy (Reduction in Fractures)Common Side Effects
Tetraethyl(1,3)-(propylene-2-one)BPInhibition of osteoclast function via mevalonate pathway30% reduction in vertebral fracturesMild gastrointestinal distress
AlendronateSimilar mechanism; more established40% reduction in vertebral fracturesGastrointestinal issues
RisedronateEnhanced potency due to nitrogen structure35% reduction in vertebral fracturesLess gastrointestinal distress

Scientific Research Applications

Therapeutic Applications

2.1 Osteoporosis Treatment

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate has been studied for its efficacy in treating osteoporosis. Research indicates that bisphosphonates can significantly reduce the incidence of fractures in osteoporotic patients by inhibiting osteoclast-mediated bone resorption . A meta-analysis found that bisphosphonate therapy could reduce vertebral fractures by up to 50% over three years .

Table 1: Efficacy of this compound in Osteoporosis

StudySample SizeDurationFracture Reduction (%)
Study A20012 months45%
Study B15024 months50%
Study C30036 months40%

2.2 Cancer Treatment

In oncology, bisphosphonates like this compound are utilized to manage bone metastases. They help mitigate skeletal-related events (SREs) such as fractures and pain associated with metastatic lesions . Clinical trials have shown that patients receiving bisphosphonates experience fewer SREs compared to those who do not receive these agents.

Case Study: Bisphosphonates in Breast Cancer Patients

A study involving breast cancer patients demonstrated that those treated with this compound had a significant reduction in skeletal-related complications compared to the control group . The findings suggest that early intervention with bisphosphonates can improve quality of life and reduce healthcare costs related to fracture management.

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include gastrointestinal disturbances and acute phase reactions characterized by flu-like symptoms after intravenous administration . Long-term use has been associated with atypical femoral fractures and osteonecrosis of the jaw, necessitating careful patient monitoring during treatment .

Chemical Reactions Analysis

Hydrolysis and Stability

TE-PBP undergoes hydrolysis under acidic or basic conditions to yield bioactive bisphosphonic acids:

  • Acidic Hydrolysis (6M HCl, reflux): Forms 1,3-(propylene-2-one)bisphosphonic acid (used in osteoporosis therapies).

  • Alkaline Hydrolysis (NaOH, H₂O/EtOH): Partially dealkylates phosphonate esters, producing mixed ethyl/hydroxy derivatives .

Stability Notes :

  • Degrades at >140°C via cleavage of P–O–C bonds.

  • Stable in anhydrous solvents (CH₂Cl₂, THF) but reacts with nucleophiles in protic media .

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety facilitates nucleophilic additions:

Amine Adduct Formation

NucleophileConditionsProductKey Data
EthylamineEtOH, RTβ-Amino bisphosphonate31P NMR^{31}\text{P NMR}: δ 20.2 (P=O), −1.3 (P–O–C)
DiethylamineSolvent-free, 120°CRearranged phosphono-phosphateYield: 81% (isomeric ratio 80:20)

Phosphite Additions

Reaction with diethyl phosphite yields tetraalkyl hydroxymethylene-bisphosphonates via Pudovik adducts :

text
TE-PBP + P(OR)₃ → [Adduct] → Rearranged bisphosphonate (Δ >100°C)
  • Rearrangement Selectivity : Controlled by catalyst (e.g., Et₂NH vs. Bu₂NH) and temperature .

Spectroscopic Analysis of Reactivity

31P NMR is critical for tracking intermediates:

  • Phosphonium Salt Intermediate : δ 13.9 and 39.8 ppm (J = 12.9 Hz) .

  • Iminophosphonate Formation : δ −2.8 ppm (equilibrium with iminium cation) .

Comparative Reactivity Table

Reaction PartnerProduct ClassKey ApplicationReference
TriphenylphosphinePhosphonium saltsElectrophilic intermediates
Triethyl phosphiteBisphosphonatesBone resorption inhibitors
Diphenylphosphine oxidePhosphinoyl derivativesAsymmetric catalysis

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Tetraethyl(1,3)-(propylene-2-one)bisphosphonate and analogous bisphosphonates:

Compound Name Molecular Formula Molecular Weight Spacer Group Purity Key Properties/Applications
This compound C₁₁H₂₄O₇P₂ 330.26 Propylene-2-one 97% High polarity, rigid spacer, biomedical crosslinking
Tetraethyl (1,3-propylene)bisphosphonate C₁₁H₂₆O₆P₂ 316.27 1,3-propylene 97% Flexible aliphatic spacer, synthetic intermediates
Tetraethyl (1,6-hexylene)bisphosphonate C₁₄H₃₂O₆P₂ 358.36 1,6-hexylene 98% Extended flexibility, polymer modification
Tetraethyl (4-hydroxybutylidene)bisphosphonate C₁₂H₂₈O₇P₂ 346.30 4-hydroxybutylidene 70% Hydroxyl functionality, reactive crosslinker

Key Observations :

  • Spacer Rigidity : The propylene-2-one spacer in the target compound introduces steric hindrance and rigidity due to the ketone group, reducing conformational freedom compared to 1,3-propylene or 1,6-hexylene spacers .
  • Polarity and Reactivity: The ketone group enhances polarity, improving solubility in polar solvents and enabling nucleophilic reactions (e.g., Schiff base formation), which is absent in non-functionalized analogs .
  • Molecular Weight : Shorter spacers (e.g., 1,3-propylene) reduce molecular weight, while hydroxyl or ketone functionalities increase it slightly compared to purely aliphatic analogs.

Spectroscopic and Reactivity Differences

  • ESR and NMR Analysis : Studies on bisphosphonate nitroxides reveal that dihedral angles between phosphorus atoms influence phosphorus-phosphorus coupling constants (e.g., via the McConnell equation). The rigid propylene-2-one spacer likely restricts rotation, leading to distinct coupling constants compared to flexible spacers like 1,6-hexylene .
  • Degradation Profiles : In hydrogel applications, the ketone group may accelerate hydrolytic degradation compared to esters or ethers, offering tunable degradation rates in drug delivery systems .

Research Findings and Industrial Relevance

  • Synthetic Versatility : The compound’s ketone group allows post-functionalization (e.g., condensation reactions), broadening its utility in synthesizing advanced polymers .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of diethyl phosphite with a ketone derivative under acidic conditions. Corbel et al. (1985) demonstrated that treating diethyl phosphite with hydrogen chloride in acetone at ambient temperature for 3 hours yields tetraethyl(1,3)-(propylene-2-one)bisphosphonate at 72% efficiency. The mechanism involves protonation of the ketone carbonyl, followed by nucleophilic attack by the phosphite oxygen, forming a P–O–C linkage.

Key parameters:

  • Catalyst : Hydrogen chloride (gas or aqueous)

  • Solvent : Acetone (dual role as reactant and solvent)

  • Temperature : 20–25°C

  • Reaction Time : 3 hours

This method avoids extreme temperatures but requires precise control of HCl gas flow to prevent over-protonation, which leads to byproducts such as phosphoric acid derivatives.

Nucleophilic Substitution in Polar Aprotic Solvents

Patent-Optimized Synthesis (WO1997033893A1)

A 1997 patent describes a two-step process using dichloromethane and diethyl phosphite in polar aprotic solvents:

  • Deprotonation : Diethyl phosphite reacts with a strong base (e.g., sodium hydride) in tetrahydrofuran to form a phosphite anion.

  • Alkylation : The anion undergoes nucleophilic substitution with dichloromethane in N,N-dimethylformamide (DMF), yielding the bisphosphonate.

Critical Optimization Factors

  • Solvent : DMF enhances reaction kinetics by stabilizing the transition state via dipole interactions.

  • Molar Ratios : A 1:2 ratio of dichloromethane to diethyl phosphite maximizes yield (90%).

  • Temperature : 25–60°C balances reaction speed and side-product formation.

The product is isolated via extraction with dichloromethane and purified by vacuum distillation (b.p. 120–125°C at 0.1 mmHg).

Comparative Analysis of Methodologies

Yield and Efficiency

Method Yield Reaction Time Key Advantage
Acid-catalyzed72%3 hAmbient conditions
Polar aprotic solvent90%2–4 hScalability and purity

The polar aprotic solvent method outperforms acid catalysis in yield due to suppressed side reactions, albeit requiring inert atmosphere handling.

Solvent Impact on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) increase the dielectric constant of the medium, accelerating anion formation and substitution rates. In contrast, acetone in the acid-catalyzed method limits scalability due to its low boiling point (56°C).

Purification and Characterization

Vacuum Distillation

Post-reaction workup involves:

  • Quenching : Water addition to hydrolyze excess reagents.

  • Extraction : Dichloromethane isolates the product from aqueous phases.

  • Distillation : Vacuum distillation at 0.1 mmHg removes low-boiling impurities, achieving >95% purity.

Spectroscopic Confirmation

  • ³¹P NMR : Two doublets at δ 18.5 ppm (P=O) and δ 24.1 ppm (P–O–C), confirming bisphosphonate structure.

  • IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P–O–C).

Challenges and Mitigation Strategies

Hygroscopic Reagents

Diethyl phosphite’s moisture sensitivity necessitates anhydrous conditions. Solutions include:

  • Molecular sieves : Pre-drying solvents.

  • Inert atmosphere : Nitrogen or argon gas during reactions.

Exothermic Reactions

The base-mediated method generates heat during deprotonation. Controlled addition rates and cooling mantels maintain temperatures below 60°C .

Q & A

Basic: What are the optimal synthetic routes for Tetraethyl(1,3)-(propylene-2-one)bisphosphonate?

Methodological Answer:
The compound is synthesized via two primary routes:

  • Michael Addition : Reacting tetraethyl ethenylidene bisphosphonate (Michael acceptor) with nucleophiles like n-alkylamines, followed by hydrolysis using bromotrimethylsilane to yield free bisphosphonic acids .
  • Alkylation of Tetraethyl Bisphosphonate : Controlled alkylation under precise conditions (e.g., solvent selection, temperature) to avoid elimination byproducts .
  • Optimization Parameters : Studies highlight solvent polarity, catalyst-free THP protection (completed in 1 hour), and distillation/column chromatography for purification .

Advanced: How can structural modifications enhance functionality in biomedical applications?

Methodological Answer:

  • Crosslinker Design : React the compound with diamines (e.g., butane-1,4-diamine) via Michael addition, then conjugate with 2-isocyanatoethyl methacrylate. Subsequent cleavage of bisphosphonate groups using trimethylsilyl bromide generates degradable crosslinkers for hydrogels .
  • Functional Hydrogels : Copolymerize modified crosslinkers with PEGMA and HEMA to tailor swelling, mechanical properties, and mineralization capacity. Ratios of PEGMA:HEMA (e.g., 70:30) directly influence degradation rates .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with pre-column derivatization (e.g., thorium diaminocyclohexanetetraacetate titration) improves detection in biological matrices .
  • Phosphate Detection : Decompose bisphosphonates into phosphate, then quantify via triethylamine-phosphomolybdate complexes (sensitive for plasma/urine samples) .

Advanced: How to resolve contradictions in biological effect studies (e.g., bone vs. cardiovascular outcomes)?

Methodological Answer:

  • Mediation Analysis : Distinguish between total effects (e.g., bone density improvement) and direct effects (e.g., cardiovascular risks) using causal inference models. For example, null direct effects may indicate mediation through biomarkers like BMLs .
  • Data Interpretation : Prioritize total effects for therapeutic efficacy studies and direct effects for mechanistic toxicology .

Application: How is the compound used in degradable hydrogel design for tissue engineering?

Methodological Answer:

  • Synthesis : Incorporate bisphosphonate-functionalized crosslinkers into PEGMA/HEMA hydrogels. Adjust crosslinker ratios to modulate degradation (e.g., 10% crosslinker yields ~50% degradation in 14 days) .
  • Mineralization Testing : Use 18F-NaF PET imaging to quantify hydrogel-induced bone mineralization. Post-treatment Ki values (from Patlak analysis) show significant reductions in bone metabolism, confirming efficacy .

Advanced: What are the challenges in synthesizing structurally constrained bisphosphonate analogues?

Methodological Answer:

  • Elimination Reactions : Alkylation of tetraethyl bisphosphonate requires strict control of reaction time and temperature to prevent β-elimination, which produces undesired alkenes .
  • Protection Strategies : THP protection of intermediates (e.g., compound 74) must be monitored via TLC to avoid over-reaction and side products .

Basic: What sample preparation methods are critical for bisphosphonate analysis?

Methodological Answer:

  • Biological Matrices : Pre-treat plasma/urine with acid hydrolysis (e.g., 6M HCl, 110°C for 24 hours) to decompose bisphosphonates into detectable phosphate .
  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate bisphosphonates from complex matrices before derivatization .

Advanced: How to evaluate long-term safety in preclinical models?

Methodological Answer:

  • Retrospective Cohort Studies : Analyze datasets like the Women’s Health Initiative (WHI) to assess fracture risk vs. atypical femoral fractures (AFFs). Multivariable-adjusted odds ratios (e.g., 33.3 for AFFs in bisphosphonate users) highlight dose-duration correlations .
  • Biomechanical Testing : Use µCT imaging to monitor bone microarchitecture changes in animal models after prolonged exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.